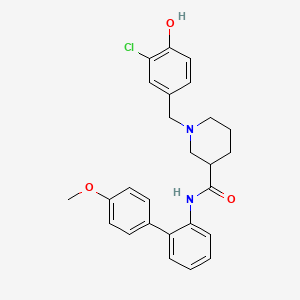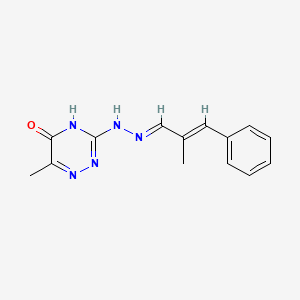![molecular formula C21H22ClNO3 B6138431 methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate](/img/structure/B6138431.png)
methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate, commonly known as ML352, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine-based compounds and has shown promising results in various pre-clinical studies.
Mecanismo De Acción
The mechanism of action of ML352 involves its interaction with various molecular targets in the body. It has been found to modulate the activity of enzymes and receptors involved in various signaling pathways, including the Wnt signaling pathway, the beta-amyloid pathway, and the dopaminergic pathway. ML352 has also been shown to act as a potent antioxidant, protecting cells from oxidative stress and damage.
Biochemical and Physiological Effects
ML352 has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells, reduce the accumulation of amyloid-beta plaques, and protect dopaminergic neurons from degeneration. ML352 has also been found to modulate the activity of enzymes and receptors involved in various signaling pathways, leading to the regulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ML352 in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple targets simultaneously. However, the limitations of using ML352 include its high cost and limited availability, as well as the need for further research to fully understand its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research and development of ML352. These include the optimization of its pharmacokinetics and pharmacodynamics, the identification of new molecular targets, and the evaluation of its potential therapeutic applications in other diseases. Further research is also needed to understand the safety and toxicity profile of ML352, as well as its potential for clinical translation.
Conclusion
In conclusion, ML352 is a novel compound that has shown promising results in various pre-clinical studies. It has the potential to be used in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand its mechanism of action, physiological effects, and potential therapeutic applications. ML352 represents a promising avenue for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of ML352 involves the reaction of 3-chlorobenzoyl chloride with piperidine to form 3-(3-chlorobenzoyl)-1-piperidinol. This intermediate is then reacted with methyl 4-bromobenzoate to give the final product, ML352. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
ML352 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, ML352 has been found to inhibit the growth of cancer cells by targeting the Wnt signaling pathway. In Alzheimer's disease, ML352 has been shown to reduce the accumulation of amyloid-beta plaques, which are responsible for the progression of the disease. In Parkinson's disease, ML352 has been found to protect dopaminergic neurons from degeneration.
Propiedades
IUPAC Name |
methyl 4-[[3-(3-chlorobenzoyl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c1-26-21(25)16-9-7-15(8-10-16)13-23-11-3-5-18(14-23)20(24)17-4-2-6-19(22)12-17/h2,4,6-10,12,18H,3,5,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLRHVZMCYZWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[3-(3-chlorobenzoyl)-1-piperidinyl]methyl}benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6138356.png)

![5-[4-(diethylamino)benzylidene]-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6138368.png)

![N-(3-methoxyphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6138374.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138375.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-[2-(2-furyl)vinyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138383.png)
![2-[1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinyl]-1,3-benzoxazole](/img/structure/B6138401.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B6138402.png)

![N-(2-chlorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6138411.png)
![[1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6138417.png)
![6-{1-[(2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6138424.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6138449.png)